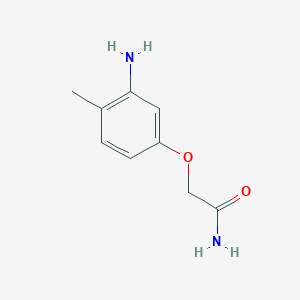
2-(3-Amino-4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-methylphenoxy)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide and features a phenoxy group substituted with an amino and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenoxy)acetamide typically involves the reaction of 3-amino-4-methylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the chloroacetic acid, forming the phenoxyacetamide linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Amino-3-methylphenoxy)acetamide
- 2-(4-Methoxyphenoxy)acetamide
- 2-(4-Chloro-3-methylphenoxy)acetamide
Uniqueness
2-(3-Amino-4-methylphenoxy)acetamide is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the amino group in the meta position relative to the phenoxy linkage can affect the compound’s ability to participate in hydrogen bonding and other interactions .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(3-amino-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) |
InChI-Schlüssel |
AINRCDMVZSSLAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


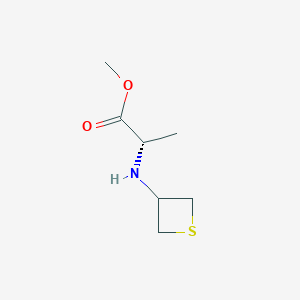





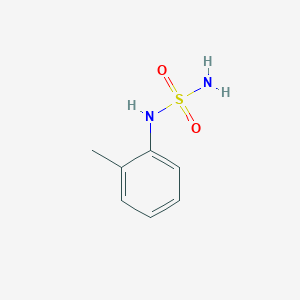

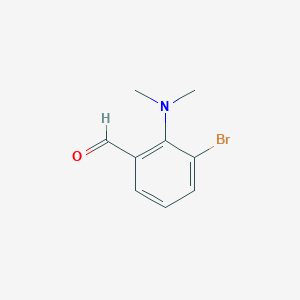
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
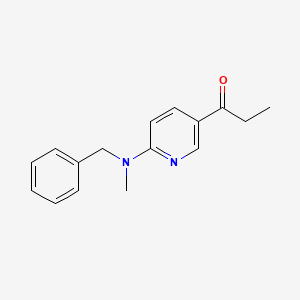

![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)

